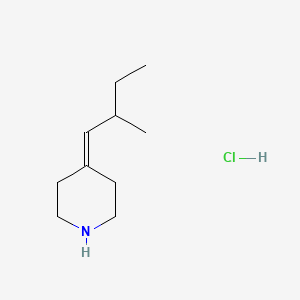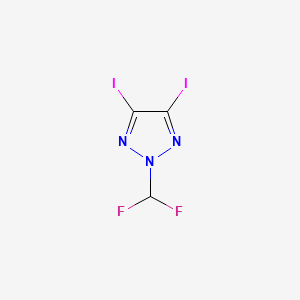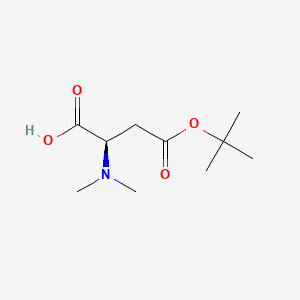
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one is a chemical compound that features a unique structure combining a chloro group, an oxazole ring, and a butanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one typically involves the reaction of 1,2-oxazole with a suitable chlorinated butanone precursor under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s versatility makes it valuable in material science and industrial applications, such as the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and chloro group contribute to its reactivity and ability to form specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one: Unique due to its specific combination of functional groups.
1-chloro-4-(1,3-oxazol-4-yl)butan-2-one: Similar structure but with a different oxazole ring position.
1-chloro-4-(1,2-thiazol-4-yl)butan-2-one: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
This compound stands out due to its unique combination of a chloro group, oxazole ring, and butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-chloro-4-(1,2-oxazol-4-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-3-7(10)2-1-6-4-9-11-5-6/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAYZHPPSSDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid](/img/structure/B6608018.png)
![benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608023.png)




![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride](/img/structure/B6608063.png)
![benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B6608070.png)


![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride](/img/structure/B6608110.png)

![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
